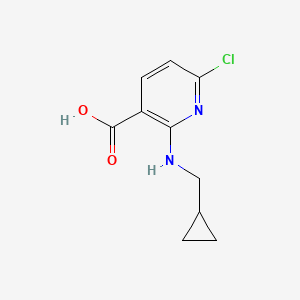![molecular formula C10H10N2O3 B8711581 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of isatoic anhydrides. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic structures. The compound is characterized by the presence of a dimethylamino group attached to the isatoic anhydride core, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo further reactions to yield the desired anhydride.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinediones and other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the anhydride into amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone (potassium peroxymonosulfate) and other peroxides.
Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used in nucleophilic substitution reactions.
Major Products
Oxidation: Quinazolinediones and other heterocyclic compounds.
Reduction: Amides and primary alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione involves its reactivity towards nucleophiles. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and the stability of the resulting products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatoic Anhydride: The parent compound, which lacks the dimethylamino group, is less reactive and has different chemical properties.
Phthalic Anhydride: Another related compound used in the synthesis of various derivatives, but with different reactivity and applications.
Quinazolinediones: Compounds formed from the oxidation of isatoic anhydrides, with distinct biological activities.
Uniqueness
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and biologically active molecules .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
6-(dimethylamino)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)6-3-4-8-7(5-6)9(13)15-10(14)11-8/h3-5H,1-2H3,(H,11,14) |
InChI-Schlüssel |
AXWIAWCOIXYGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)OC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4R)-4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B8711542.png)




![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)


![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)


![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)
